(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine
Description
(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is a chemical compound that features a unique structure combining a benzo[1,3]dioxole moiety with a thiazole ring and a hydrazine group
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-13-10-12-7(4-16-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFMCYWDUIKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine typically involves the reaction of 4-benzo[1,3]dioxol-5-ylthiazole with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Several studies have investigated the antitumor potential of (4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Antitumor Activity Against Various Cell Lines
The compound's mechanism of action appears to involve the induction of apoptosis in tumor cells and inhibition of specific signaling pathways related to cancer progression.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: COX Inhibition
A study evaluated the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. The results demonstrated significant inhibition, suggesting potential use as an anti-inflammatory agent .
Synthetic Applications
The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique thiazole and dioxole structures are valuable for developing new pharmacophores.
Table 2: Synthetic Routes Using this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Condensation | Benzothiazole derivatives | 85 |
| Cyclization | Novel heterocyclic compounds | 78 |
| Substitution | Functionalized dioxole derivatives | 90 |
These synthetic applications highlight the versatility of this compound in drug discovery and development.
Pharmacological Studies
Pharmacological investigations have revealed that this compound interacts with various biological targets:
- Receptor Modulation : The compound has been shown to modulate receptor activity related to cancer and inflammation.
- Enzyme Inhibition : It inhibits specific enzymes involved in tumor growth and inflammatory responses.
Mechanism of Action
The mechanism of action of (4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is not fully understood, but it is believed to involve interactions with various molecular targets. The hydrazine group can form reactive intermediates that interact with biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes. Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Similar structure but with a methyl group instead of a hydrazine group.
N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide: Contains a benzo[d][1,3]dioxole moiety but with different functional groups.
Uniqueness
(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is unique due to the presence of both a benzo[1,3]dioxole and a thiazole ring in its structure, along with a hydrazine group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Biological Activity
Overview
(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is a chemical compound characterized by its unique structural features, which include a benzo[1,3]dioxole moiety and a thiazole ring connected through a hydrazine group. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research.
| Property | Value |
|---|---|
| IUPAC Name | [4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine |
| Molecular Formula | C₁₀H₉N₃O₂S |
| Molecular Weight | 235.26 g/mol |
| CAS Number | 886494-83-3 |
Target of Action
Research indicates that compounds similar to this compound exhibit activity against various cancer cell lines. The specific mechanisms through which this compound operates include:
- Cell Cycle Arrest : It has been observed that related compounds can induce cell cycle arrest, particularly in the G2/M phase.
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2.
- Microtubule Modulation : Similar compounds have shown the ability to modulate microtubule dynamics, affecting tubulin polymerization and stability.
Anticancer Activity
A study evaluating the anticancer properties of compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives incorporating benzo[1,3]dioxole moieties showed IC₅₀ values lower than standard chemotherapeutics like doxorubicin in HepG2 and HCT116 cell lines:
| Compound | IC₅₀ (µM) HepG2 | IC₅₀ (µM) HCT116 | IC₅₀ (µM) MCF7 |
|---|---|---|---|
| Doxorubicin | 7.46 | 8.29 | 4.56 |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 | 1.54 | 4.52 |
These results indicate that compounds derived from the benzo[1,3]dioxole structure may possess enhanced anticancer properties compared to traditional agents .
Mechanistic Insights
Mechanistic studies have explored the following aspects:
- EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptotic Pathways : Annexin V-FITC assays confirmed that treated cells exhibited increased apoptosis rates.
- Cell Cycle Analysis : Flow cytometry revealed alterations in cell cycle distribution consistent with G2/M arrest upon treatment with these compounds .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiourea derivatives based on benzo[1,3]dioxole. These derivatives were tested for their cytotoxic effects on multiple cancer cell lines, revealing that many exhibited significant antitumor activity with minimal toxicity toward normal cells. This highlights the potential for further development of this compound as a therapeutic agent in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
